molecular formula C4H8ClNO3 B14355916 4-Amino-2-oxobutanoic acid;hydrochloride CAS No. 92614-52-3

4-Amino-2-oxobutanoic acid;hydrochloride

Cat. No.: B14355916
CAS No.: 92614-52-3
M. Wt: 153.56 g/mol
InChI Key: BGWOGZHDRVFNAU-UHFFFAOYSA-N
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Description

4-Amino-2-oxobutanoic acid;hydrochloride is a fine chemical that can be used as a building block in the synthesis of complex compounds. It is known for its versatility and stability, making it an excellent reaction component and useful intermediate . This compound is also commercially available in high quality and with good stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-oxobutanoic acid;hydrochloride typically involves the reaction of 4-Amino-2-oxobutanoic acid with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-oxobutanoic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various derivatives of 4-Amino-2-oxobutanoic acid, such as oxo derivatives, amine derivatives, and substituted compounds.

Scientific Research Applications

4-Amino-2-oxobutanoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in studies involving amino acid metabolism and enzyme reactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and therapeutic agents.

    Industry: The compound is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-Amino-2-oxobutanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These interactions can influence cellular processes and biochemical pathways, contributing to its effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stability and versatility as a building block in chemical synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial production.

Properties

CAS No.

92614-52-3

Molecular Formula

C4H8ClNO3

Molecular Weight

153.56 g/mol

IUPAC Name

4-amino-2-oxobutanoic acid;hydrochloride

InChI

InChI=1S/C4H7NO3.ClH/c5-2-1-3(6)4(7)8;/h1-2,5H2,(H,7,8);1H

InChI Key

BGWOGZHDRVFNAU-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(=O)C(=O)O.Cl

Origin of Product

United States

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